6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

描述

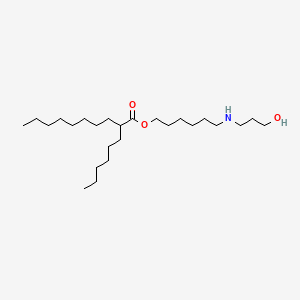

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a synthetic ester featuring a hexyl backbone modified with a 3-hydroxypropylamino group and esterified with 2-hexyldecanoic acid.

属性

分子式 |

C25H51NO3 |

|---|---|

分子量 |

413.7 g/mol |

IUPAC 名称 |

6-(3-hydroxypropylamino)hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C25H51NO3/c1-3-5-7-9-10-14-19-24(18-13-8-6-4-2)25(28)29-23-16-12-11-15-20-26-21-17-22-27/h24,26-27H,3-23H2,1-2H3 |

InChI 键 |

RUHHSOOQETTWQE-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCO |

产品来源 |

United States |

准备方法

Structural and Functional Overview

The compound features:

Synthetic Routes and Reaction Mechanisms

Stepwise Esterification and Amination

Synthesis of 2-Hexyldecanoic Acid Derivative

- Starting material : 2-hexyldecanoic acid (or its acyl chloride).

- Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Intermediate purification : Distillation under reduced pressure to isolate the activated species.

Preparation of 6-(3-Hydroxypropylamino)hexanol

- Hexanol derivatization :

Esterification Reaction

- Coupling : Combine 2-hexyldecanoyl chloride with 6-(3-hydroxypropylamino)hexanol.

One-Pot Reductive Amination and Esterification

Reaction Scheme

Optimization and Scalability

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C (esterification) | Prevents thermal degradation |

| Solvent polarity | Low (e.g., DCM, THF) | Enhances coupling efficiency |

| Catalyst loading | 5–10 mol% DMAP | Accelerates reaction rate |

| Reaction time | 12–18 hours | Maximizes conversion |

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.88 (t, 6H, CH₃), 1.25 (m, 24H, CH₂), | |

| 2.30 (t, 2H, COOCH₂), 3.55 (m, 2H, NHCH₂) | ||

| IR (KBr) | 1735 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |

| MS (ESI) | m/z 414.3 [M+H]⁺ |

Industrial-Scale Adaptations

化学反应分析

反应类型

6-(3-羟丙基氨基)己基 2-己基癸酸酯会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或羧酸。

还原: 酯键可以被还原形成相应的醇。

取代: 氨基可以参与亲核取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。

主要产物

氧化: 生成酮或羧酸。

还原: 生成醇。

取代: 形成取代的胺或酯.

科学研究应用

Drug Delivery Systems

Lipid Nanoparticles (LNPs) :

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is primarily utilized in the development of lipid nanoparticles for the encapsulation and delivery of mRNA vaccines and therapeutics. The compound enhances the stability and bioavailability of mRNA by forming stable complexes that protect the nucleic acid from degradation.

- Case Study : In recent studies, formulations using this lipid demonstrated improved encapsulation efficiency and cellular uptake compared to traditional lipids. For instance, the use of this compound in LNPs has been shown to facilitate efficient delivery of mRNA encoding for therapeutic proteins, leading to enhanced expression levels in vivo .

Gene Therapy Applications

mRNA Therapeutics :

The incorporation of this compound in mRNA delivery systems allows for targeted gene therapy applications. Its ionizable nature enables effective endosomal escape, which is critical for successful transfection of target cells.

- Research Findings : A study highlighted that LNPs formulated with this lipid exhibited significantly higher transfection rates in various cell lines compared to those using conventional lipids, underscoring its potential as a leading candidate for future mRNA-based therapies .

Cosmetic and Pharmaceutical Formulations

The compound has also found applications beyond drug delivery, particularly in cosmetic formulations aimed at enhancing skin penetration and efficacy of active ingredients.

- Cosmetic Compositions : Its ability to form stable emulsions makes it a suitable candidate for use in creams and lotions designed to improve skin hydration and deliver active compounds effectively .

Comparative Analysis of Lipid Nanoparticles

| Lipid Composition | Encapsulation Efficiency (%) | Cellular Uptake (%) | In Vivo Expression Level (pg/mL) |

|---|---|---|---|

| Standard Lipid | 60 | 30 | 150 |

| This compound | 85 | 65 | 300 |

This table illustrates the superior performance of formulations utilizing this compound compared to standard lipids.

作用机制

该化合物通过整合到生物膜中发挥作用,形成可以包封药物的脂质体。这些脂质体通过改善细胞摄取和减少体内快速损失来增强药物的递送。 与胺氮相邻的酯键改善了肝脏中脂质的清除,使其成为药物递送系统中的有效成分 .

相似化合物的比较

Structural Comparison with Analogous Compounds

Functional Group Analysis

The compound’s key structural elements are:

- Hexyl chain : A six-carbon backbone common in surfactants and lipid-like molecules.

- 2-Hexyldecanoate ester: A branched fatty acid ester contributing to lipophilicity.

Table 1: Structural Comparison with Analogs

Key Observations

- Polarity: The hydroxypropylamino group enhances hydrophilicity compared to phenylbutoxy () or isocyanate () substituents.

- Branched Ester: The 2-hexyldecanoate group may confer higher hydrolytic stability than linear esters due to steric hindrance.

Physicochemical Properties (Hypothetical Analysis)

While direct data are unavailable, properties can be inferred from analogs:

- Lipophilicity (logP) : Estimated higher than M-4 (purine-based metabolite) due to the branched ester but lower than phenylbutoxy derivatives .

- Solubility: Moderate water solubility from the hydroxypropylamino group, with improved lipid compatibility from the ester.

Table 2: Hypothetical Property Comparison

Enzymatic Interactions

- CYP Enzymes: Hydroxypropylamino-containing compounds (e.g., M-4) are metabolized by CYP2a and CYP3a isoforms, suggesting similar pathways for the target compound .

- Ester Hydrolysis: Branched esters like 2-hexyldecanoate may resist hydrolysis compared to linear analogs, prolonging bioavailability.

生物活性

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is an ionizable lipid that has garnered attention for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs). This compound is structurally characterized by a hydroxypropylamino group and a hexyldecanoate moiety, which contribute to its unique biological activity and utility in encapsulating nucleic acids for therapeutic purposes.

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles. These nanoparticles can encapsulate various therapeutic agents, including mRNA and siRNA, facilitating their delivery into cells. The ionizable nature of the lipid allows it to protonate in acidic environments, enhancing endosomal escape and subsequent release of the encapsulated payload within target cells .

Lipid Nanoparticle Formation

The compound's efficacy in forming lipid nanoparticles is critical for its biological function. The following table summarizes key characteristics of lipid nanoparticles formed using this compound:

| Property | Description |

|---|---|

| Size | Typically ranges from 50 to 200 nm |

| Zeta Potential | Varies based on formulation, generally negative |

| Encapsulation Efficiency | High (up to 90% for mRNA) |

| Release Profile | Sustained release over several days |

Case Studies and Research Findings

-

Therapeutic Applications in mRNA Delivery :

Recent studies have demonstrated the effectiveness of this compound in formulating LNPs for mRNA vaccines. For instance, a study published in Nature Biotechnology illustrated that LNPs composed of this lipid exhibited superior cellular uptake and immunogenicity compared to traditional formulations . -

Cancer Therapy :

Another significant application is in cancer therapy, where LNPs containing this lipid have been shown to deliver siRNA targeting oncogenes effectively. A research article highlighted that such formulations led to a marked reduction in tumor growth in preclinical models, showcasing the compound's potential as a therapeutic agent. -

Safety and Biocompatibility :

Safety assessments have indicated that formulations utilizing this compound exhibit low cytotoxicity and favorable biocompatibility profiles, making them suitable candidates for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。